molecular formula C14H22N2O2 B7510214 N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide

N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide

Cat. No. B7510214
M. Wt: 250.34 g/mol
InChI Key: WUBZKHHKBQKCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. DMXAA was first identified as a potential anti-cancer agent in the late 1990s, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor cell death. N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has also been shown to induce tumor cell death through a process known as apoptosis.
Biochemical and Physiological Effects
N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), which are involved in the immune response. N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has also been shown to induce tumor cell death through the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.

Advantages and Limitations for Lab Experiments

N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has a number of advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has been extensively studied in preclinical models. However, there are also some limitations to using N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide in lab experiments. N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has a relatively short half-life in the body, which can make it difficult to achieve consistent results. Additionally, N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to have toxicity in some animal models, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide. One area of interest is the development of combination therapies that incorporate N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of new formulations of N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide that can improve its pharmacokinetic properties and reduce toxicity. Additionally, further research is needed to fully understand the mechanism of action of N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide and to identify biomarkers that can predict its efficacy in different cancer types.

Synthesis Methods

N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chloronicotinic acid with 3,3-dimethylbut-2-en-1-ol, followed by oxidation and amidation. Another common synthesis method involves the reaction of 2,3-dichloropyridine with 3,3-dimethylbut-2-en-1-ol, followed by oxidation and amidation.

Scientific Research Applications

N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been extensively studied for its potential use in cancer therapy. In preclinical studies, N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to have potent anti-tumor activity against a variety of cancer types, including lung, breast, colon, and prostate cancer. N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has also been shown to enhance the anti-tumor activity of other cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

N-(3,3-dimethylbutan-2-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(14(2,3)4)16(6)13(18)11-7-8-15(5)12(17)9-11/h7-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBZKHHKBQKCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N(C)C(=O)C1=CC(=O)N(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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